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CCT241161 Profile & Experimental Data

CCT241161 is a pan-RAF inhibitor that also potently inhibits SRC-family kinases (SFKs). It was developed

to overcome resistance to first-generation BRAF inhibitors and to treat both BRAF and NRAS mutant

melanomas [1] [2].

The table below summarizes the core biochemical and cellular data for CCT241161, highlighting its key

feature of dual RAF and SFK inhibition.

Property Data for CCT241161

Reported Year 2015 [2]

Primary Targets BRAF, CRAF, SRC-family kinases (SRC, LCK) [2]

Biochemical IC₅₀ (Cell-Free) BRAF: 0.03 µM; BRAF(V600E): 0.015 µM; CRAF: 0.006 µM; SRC:
0.01 µM; LCK: 0.003 µM [2]

Cellular Activity (MEK/ERK
Inhibition)

Inhibits pMEK and pERK in BRAF mutant WM266.4 cells [2]

Anti-Proliferation (GI₅₀) More potent than PLX4720 (vemurafenib analog) in BRAF mutant
melanoma cells [2]
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Property Data for CCT241161

Key Resistance Mechanism
Addressed

Reactivation of MAPK pathway via RTK/SFK signaling or mutant NRAS
[2]

Paradoxical Activation Does not induce paradoxical ERK activation in RAS mutant cells
("paradox-breaking") [1] [2]

In Vivo Efficacy Active in patient-derived xenograft (PDX) models resistant to BRAF or
BRAF/MEK inhibitor combinations [1] [2]

In Vivo Tolerability Orally bioavailable (~55%). Well tolerated in mice at 10 mg/kg/day [2]

Comparative Inhibitor Classification

RAF inhibitors are biochemically classified based on their selectivity for different RAF conformations

(monomeric vs. dimeric). The following diagram illustrates the mechanism of these inhibitor classes,

showing where CCT241161 fits conceptually as a pan-RAF inhibitor.
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This structural understanding explains the "paradox-breaking" nature of CCT241161. First-generation

inhibitors like vemurafenib are monomer-selective; they potently inhibit monomeric BRAF(V600E) but

poorly inhibit RAF dimers, which can lead to paradoxical pathway activation in normal cells and resistance
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in tumor cells [3] [4]. In contrast, CCT241161 belongs to a class of pan-RAF inhibitors designed to inhibit

both monomeric and dimeric RAF with similar potency, thereby avoiding paradoxical activation [1] [2].

Detailed Experimental Protocols

The key validation experiments for CCT241161 were conducted as follows:

Biochemical Kinase Profiling: The half-maximal inhibitory concentration (IC₅₀) values for different
kinases were determined using cell-free kinase assays. Inhibitory activity against a panel of 76

protein kinases was tested to establish selectivity [2].
Cellular Pathway Inhibition: To assess the ability of the compound to inhibit the MAPK pathway in

cells, researchers used western blot analysis. BRAF mutant melanoma cell lines were treated with
the inhibitor, and lysates were probed with antibodies against phosphorylated MEK and ERK to

measure pathway suppression [2].
Cell Proliferation Assays: The anti-proliferative effects (GI₅₀) were measured using cell viability
assays (such as MTT or CellTiter-Glo). BRAF mutant melanoma cells were treated with a dose range
of the inhibitor, and cell viability was measured after a set period (e.g., 72 hours) [2].

In Vivo Efficacy Studies: Activity against resistant tumors was evaluated in patient-derived
xenograft models. Mice bearing tumors from patients who had relapsed on BRAF or BRAF/MEK

inhibitors were treated with CCT241161 orally, and tumor volume was monitored over time [2].

Key Differentiating Features of CCT241161

Dual-Targeting Strategy: Unlike first-generation BRAF inhibitors, CCT241161's concurrent inhibition
of RAF and SFKs allows it to block two major routes of resistance—via mutant NRAS/CRAF and

RTK/SFK signaling [2].
Paradox-Breaking Nature: Its pan-RAF activity prevents the undesirable hyperactivation of the

pathway in healthy cells, a serious side effect of older drugs [1] [5] [2].
Activity in Resistant Settings: Its primary potential is as a second-line therapy, showing efficacy in

pre-clinical models where standard-of-care BRAF and MEK inhibitor combinations had failed [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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